molecular formula C12H8BrClO2 B14638144 2-Bromo-4-(4-chlorophenoxy)phenol CAS No. 54582-61-5

2-Bromo-4-(4-chlorophenoxy)phenol

Cat. No.: B14638144
CAS No.: 54582-61-5
M. Wt: 299.55 g/mol
InChI Key: AFKKEWORHAUPEO-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-chlorophenoxy)phenol is an organic compound that belongs to the class of halophenols It is characterized by the presence of bromine and chlorine atoms attached to a phenol ring, along with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-chlorophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the bromination of 4-(4-chlorophenoxy)phenol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-chlorophenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-(4-chlorophenoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-chlorophenoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorophenol: Similar structure but lacks the phenoxy group.

    4-Bromo-2-chlorophenol: Positional isomer with different substitution pattern.

    2-Bromo-4-fluorophenol: Contains a fluorine atom instead of chlorine.

Uniqueness

2-Bromo-4-(4-chlorophenoxy)phenol is unique due to the presence of both bromine and chlorine atoms along with a phenoxy group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

54582-61-5

Molecular Formula

C12H8BrClO2

Molecular Weight

299.55 g/mol

IUPAC Name

2-bromo-4-(4-chlorophenoxy)phenol

InChI

InChI=1S/C12H8BrClO2/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7,15H

InChI Key

AFKKEWORHAUPEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)O)Br)Cl

Origin of Product

United States

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